3-(4-ヒドロキシブチル)-1H-インドール-5-カルボニトリル

概要

説明

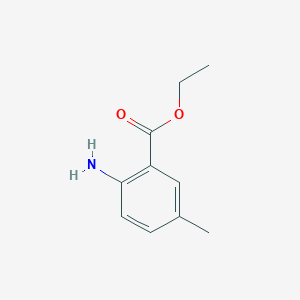

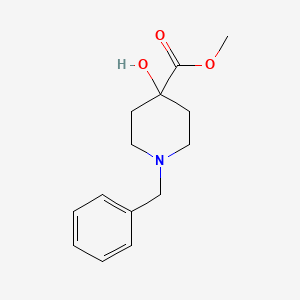

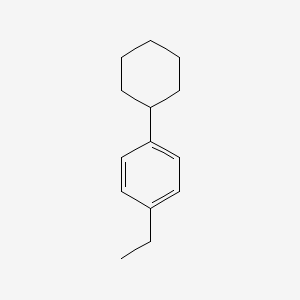

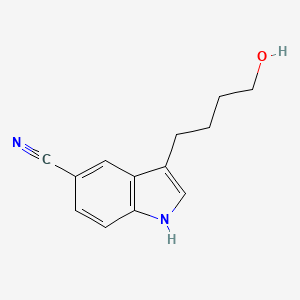

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, also known as 4-hydroxybutyl-indole-5-carbonitrile or HIC, is a small molecule that has been widely studied for its potential pharmaceutical applications. HIC is an indole-based compound composed of a nitrogen-containing heterocyclic ring and a carbonitrile moiety. It has been used in the synthesis of a variety of pharmaceuticals, including antiepileptic drugs, anti-cancer drugs, and anti-inflammatory drugs. HIC has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

科学的研究の応用

mRNAワクチン開発

この化合物は、イオン化脂質ALC-0315の合成における重要な成分であり、SARS-CoV-2に対するファイザー/バイオNテック製ワクチンなどのmRNAワクチンの脂質マトリックスに使用されます 。この脂質は、ワクチンの組み立て、mRNAの分解からの保護、エンドサイトーシス後の細胞質への放出の促進において重要な役割を果たします。

抗酸化作用

9-(4-ヒドロキシブチル)-3,3,6,6-テトラメチル-3,4,5,6,7,9-ヘキサヒドロ-1H-キサンテン-1,8(2H)-ジオンなどのこの化合物の誘導体は、抗酸化物質として潜在的な可能性を示しています 。これらの化合物はフリーラジカルを中和することができ、酸化ストレス関連疾患の予防に役立つ可能性があります。

抗癌研究

上記と同じ誘導体は、その抗癌作用についても研究されています 。これらの誘導体は、癌細胞の増殖を阻害したり、アポトーシスを誘導したりする可能性があり、新しい癌治療薬の開発に役立つ可能性があります。

リーシュマニア殺作用

寄生虫学の分野では、これらの誘導体はリーシュマニア殺作用について研究されています 。これらの誘導体は、感染したサシチョウバエの咬傷によって媒介される寄生虫によって引き起こされるリーシュマニア症の治療に役立つ可能性があります。

材料科学

この化合物の誘導体は、特定の特性を持つ新規材料の開発において材料科学の分野で注目されています 。これらの材料は、電子機器や生分解性製品など、さまざまな産業で応用できます。

生体高分子合成

ポリ(4-ヒドロキシブチレート)などの関連する化合物は、生体高分子合成における用途について研究されています 。これらの生体高分子は、生分解性縫合糸や組織工学足場の製造など、医療用途を持っています。

薬物送達システム

この化合物の脂質誘導体のイオン化特性により、薬物送達システムでの使用に適しています 。これらの誘導体は、薬物をカプセル化するナノ粒子を形成することができ、体内での標的送達と制御放出を保証します。

ワクチン効力増強

この化合物がワクチンの脂質マトリックスで果たす役割は、mRNAを保護するだけでなく、免疫原性エピトープを含むタンパク質の適切な送達と発現を保証することで、ワクチンの全体的な効力を高めます .

特性

IUPAC Name |

3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXNEONCFZGWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478629 | |

| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914927-40-5 | |

| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)